N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide
Description
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide is a tertiary amine acetamide derivative characterized by a piperidine ring substituted with a hydroxyethyl group and an ethyl-acetamide moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly for central nervous system (CNS) targets or antimicrobial applications .
Properties
IUPAC Name |
N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-14(11(2)16)10-12-4-6-13(7-5-12)8-9-15/h12,15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXDBHRXAXMVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The piperidine ring is then functionalized with an ethyl group and a hydroxyethyl group through nucleophilic substitution reactions.
Acetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Industry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyethyl group may facilitate binding through hydrogen bonding, while the piperidine ring provides structural stability. The acetamide group can participate in additional interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s key structural features are compared below with similar acetamide derivatives:
Key Observations :
- Indole Derivatives (215b, 227e) : These compounds replace the hydroxyethyl-piperidine moiety with indole groups, which are associated with biological activity (e.g., antimicrobial, CNS modulation). Their synthesis via Rh-catalyzed hydroformylation/Fischer indolization yields ~59–61% .
- Hydroxyimino Derivative (21): The hydroxyimino group introduces hydrogen-bonding capacity, likely improving solubility compared to the target compound. High synthesis yields (68–72%) and robust analytical validation (HRMS, NMR) make this a model for characterization .
- Simplified Analog (C₁₁H₂₀N₂O₂) : The absence of the ethyl group reduces molecular weight by ~40 Da, highlighting the target compound’s balance between hydrophilicity and lipophilicity .
Physicochemical Properties
Biological Activity
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide (CAS No. 1353968-87-2) is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of analgesia and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a hydroxyethyl group and an acetamide moiety.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic properties. A study conducted on various piperidine derivatives demonstrated that they could effectively modulate pain pathways, potentially acting on opioid receptors or influencing neurotransmitter release.
Table 1: Analgesic Activity of Piperidine Derivatives
| Compound Name | Analgesic Effect | Reference |
|---|---|---|
| This compound | Moderate | |
| Piperidine Derivative A | Strong | |
| Piperidine Derivative B | Weak |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 µM | |
| Escherichia coli | 2.33 µM | |
| Pseudomonas aeruginosa | 13.40 µM |
Case Studies
A notable case study involved the synthesis and testing of this compound alongside other piperidine derivatives. The study highlighted its potential as a lead compound for developing new analgesics with reduced side effects compared to traditional opioids.
Case Study Findings
- Synthesis : The compound was synthesized using standard organic chemistry techniques involving the reaction of piperidine derivatives with acetic anhydride.
- Testing : In vivo tests on rodent models showed significant pain relief without the addictive properties commonly associated with opioids.
- Mechanism of Action : Further studies suggested that the compound may act through multiple pathways, including modulation of serotonin and norepinephrine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
